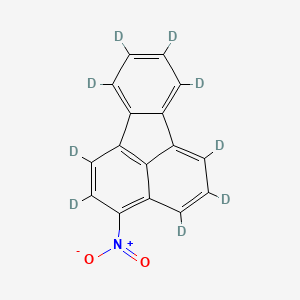

3-Nitrofluoranthene-D9

Beschreibung

Contextualization of Nitro-Polycyclic Aromatic Hydrocarbons (NPAHs) as Environmental Contaminants

Nitro-Polycyclic Aromatic Hydrocarbons (NPAHs) are a class of organic compounds that are derivatives of Polycyclic Aromatic Hydrocarbons (PAHs). researchgate.net They are formed through both direct emissions from incomplete combustion processes, such as the burning of fossil fuels and biomass, and through secondary atmospheric reactions of parent PAHs with nitrogen oxides. researchgate.netnih.gov These compounds are ubiquitous in the environment, found in the atmosphere, soil, and water systems. nih.govjst.go.jp

The presence of a nitro group (-NO2) on the aromatic ring structure alters the chemical and physical properties of the parent PAH, often increasing its reactivity and solubility. researchgate.netontosight.ai This modification can facilitate their transport over larger areas, leading to widespread environmental contamination. researchgate.net NPAHs are of significant concern due to their potential carcinogenic and mutagenic properties, which can be significantly higher than their parent PAHs. researchgate.netnih.gov For instance, some NPAHs are considered direct-acting mutagens. nih.gov The International Agency for Research on Cancer (IARC) has classified some NPAHs as possibly or probably carcinogenic to humans. jst.go.jp

The concentration of NPAHs in the environment can vary depending on geographical location, season, and proximity to emission sources. nih.gov For example, atmospheric concentrations of NPAHs have been observed to be higher in winter due to increased fuel combustion for heating and specific meteorological conditions. nih.gov Due to their toxicity and persistence, monitoring the levels of NPAHs in various environmental matrices is a critical aspect of environmental science and public health protection. ontosight.ainih.gov

Significance of Stable Deuterated Isotope Labeled Compounds in Scientific Inquiry

Stable isotope-labeled compounds, particularly deuterated standards, are indispensable tools in modern analytical chemistry, offering a pathway to enhanced precision and accuracy in quantitative analysis. clearsynth.comresolvemass.ca Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is used to replace one or more hydrogen atoms in a molecule, creating a "heavy" version of the compound. clearsynth.compubcompare.ai This isotopic labeling provides a distinct mass signature that can be easily differentiated from the non-labeled (native) analyte of interest by mass spectrometry (MS). clearsynth.com

The primary application of deuterated internal standards is in isotope dilution mass spectrometry (IDMS), a powerful quantitative technique. pubcompare.ai In this method, a known amount of the deuterated standard is added to a sample before any processing or analysis. pubcompare.ai Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during sample preparation, extraction, and analysis. clearsynth.com By measuring the ratio of the native analyte to the deuterated standard in the final analysis, the initial concentration of the analyte in the sample can be determined with high accuracy, effectively correcting for matrix effects and procedural inconsistencies. clearsynth.comresolvemass.ca

The use of deuterated standards offers several key advantages:

Improved Accuracy and Precision : They serve as ideal internal references, compensating for variations in instrument response and sample matrix effects. clearsynth.compubcompare.ai

Enhanced Method Robustness : Their use in method development and validation ensures that the analytical procedure is reliable and reproducible. clearsynth.com

Accurate Quantification : They enable precise measurement of analyte concentrations in complex matrices such as environmental samples, biological fluids, and pharmaceutical preparations. clearsynth.comresolvemass.ca

The versatility of deuterated standards has led to their widespread use in various scientific fields, including environmental analysis, pharmaceutical research, metabolomics, and forensic toxicology. resolvemass.capubcompare.ai

Rationale for 3-Nitrofluoranthene-D9 as a Key Research Standard

This compound is the deuterated analog of 3-Nitrofluoranthene (B1196665), where nine hydrogen atoms have been replaced by deuterium. targetmol.commedchemexpress.com This specific isotopic labeling makes it an essential internal standard for the quantitative analysis of 3-Nitrofluoranthene and other related NPAHs in environmental and biological samples. scispace.comnih.gov

The rationale for its use as a key research standard is multifaceted:

Chemical and Physical Similarity : this compound has virtually identical chemical and physical properties to its non-deuterated counterpart, 3-Nitrofluoranthene. medchemexpress.com This ensures that it behaves in the same manner during sample extraction, cleanup, and chromatographic separation, which is a fundamental requirement for an effective internal standard. clearsynth.com

Distinct Mass-to-Charge Ratio : The nine deuterium atoms give this compound a molecular weight that is nine units higher than that of 3-Nitrofluoranthene. chemicalbook.com This significant mass difference allows for clear separation and independent detection by mass spectrometry, preventing signal overlap and cross-contribution between the analyte and the standard. nih.govcopernicus.org

Accurate Quantification in Complex Samples : Environmental samples, such as air particulate matter, soil, and water, are inherently complex. cuni.czjst.go.jp The use of this compound as an internal standard allows researchers to accurately quantify the trace levels of 3-Nitrofluoranthene present in these matrices by correcting for any analyte loss during the analytical process and for any signal suppression or enhancement caused by other components in the sample. scispace.comuclm.es

Availability for Research : this compound is commercially available as a certified reference material, ensuring its purity and isotopic enrichment for reliable use in research applications. avantorsciences.comesslabshop.com

Research studies investigating NPAH contamination frequently employ this compound. For example, it has been used as a surrogate standard in the analysis of PM2.5-bound NPAHs in ambient air and in the determination of NPAHs in grassland soils. scispace.comnih.gov These applications highlight its critical role in generating high-quality, reliable data for environmental monitoring and risk assessment.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,5,6,7,8,9,10-nonadeuterio-4-nitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHGQKMEAMSUNA-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C(=C(C4=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Incorporation Methodologies for 3 Nitrofluoranthene D9

Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like polycyclic aromatic hydrocarbons (PAHs) is a fundamental process for creating internal standards for quantitative analysis. nih.gov Several methodologies exist for isotopic labeling, each with specific advantages regarding selectivity and efficiency.

One of the most common approaches is hydrogen-deuterium exchange (HDX) . This can be catalyzed by acids or bases, where protons on the aromatic ring are swapped for deuterons from a deuterium source like deuterated water (D₂O) or deuterated acids. nih.gov For aromatic compounds, acid-catalyzed exchange using strong deuterated Brønsted or Lewis acids is frequently employed. nih.gov Another powerful method involves metal catalysts, such as platinum, palladium, or ruthenium, which can facilitate the exchange of hydrogen for deuterium gas (D₂). nih.gov

Beyond exchange reactions, de novo synthesis starting from smaller, readily available deuterated precursors is a robust strategy. This approach builds the complex molecular skeleton with deuterium already incorporated, offering precise control over the location and number of deuterium atoms. For PAHs, this might involve using deuterated benzene (B151609) or naphthalene (B1677914) derivatives as building blocks. arxiv.org

Recent advancements continue to expand the toolkit for deuteration. These include techniques that offer high regioselectivity, allowing for the specific placement of deuterium atoms at desired positions within a complex molecule, which is crucial for mechanistic studies and creating highly specific analytical standards. nih.govastrobiology.com

Interactive Data Table: Common Deuterium Labeling Strategies

| Method | Deuterium Source | Catalyst/Conditions | Applicability |

|---|---|---|---|

| Acid-Catalyzed H/D Exchange | D₂O, Deuterated Acids (e.g., D₂SO₄) | Strong Brønsted or Lewis Acids | Aromatic Compounds |

| Base-Catalyzed H/D Exchange | D₂O, Deuterated Bases (e.g., NaOD) | Basic Conditions | Carbons adjacent to carbonyls |

| Metal-Catalyzed H/D Exchange | D₂ Gas | Metals (e.g., Pt, Pd, Ru) | Alkenes, Alkynes, Aromatics |

| De Novo Synthesis | Deuterated Precursors | Standard Organic Synthesis Reactions | Complex molecules requiring specific labeling patterns |

Precursor Compounds and Reaction Pathways for 3-Nitrofluoranthene-D9 Synthesis

The synthesis of this compound typically follows a two-step pathway: first, the synthesis of the fully deuterated fluoranthene (B47539) backbone (Fluoranthene-d10), followed by a selective nitration reaction.

The precursor for this synthesis is a fully deuterated polycyclic aromatic hydrocarbon, Fluoranthene-d10 . This compound is synthesized from smaller deuterated building blocks to ensure complete isotopic labeling of the aromatic skeleton.

The subsequent and critical step is the nitration of Fluoranthene-d10. This is an electrophilic aromatic substitution reaction. A common nitrating agent is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com

The reaction pathway is as follows:

Generation of Electrophile: Nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to form the nitronium ion (NO₂⁺). youtube.com

Electrophilic Attack: The pi-electron system of the deuterated fluoranthene ring attacks the nitronium ion. This step is typically the rate-determining step in the nitration of aromatic compounds. quora.com The substitution of hydrogen with deuterium does not significantly affect the rate of nitration for benzene, as the C-D bond is not broken in the rate-determining step. quora.com

Aromatization: A base in the reaction mixture (such as the HSO₄⁻ ion or a water molecule) removes a deuteron (B1233211) (D⁺) from the carbon atom where the nitro group has attached, restoring the aromaticity of the ring system. youtube.com

This process results in the substitution of one deuterium atom with a nitro group. The reaction conditions must be carefully controlled to favor the formation of the 3-nitro isomer over other possible isomers (e.g., 1-, 7-, or 8-nitrofluoranthene). rsc.org The final product is 3-Nitrofluoranthene (B1196665) with nine remaining deuterium atoms (this compound). isotope.comlgcstandards.com

Control and Verification of Deuterium Incorporation Efficiency

Mass Spectrometry (MS) is a primary tool for this verification. High-resolution mass spectrometry can determine the mass-to-charge ratio of the molecule with high accuracy. The molecular weight of this compound (C₁₆D₉NO₂) is approximately 256.3 g/mol , which is nine mass units higher than its non-deuterated counterpart (C₁₆H₉NO₂, approx. 247.25 g/mol ). isotope.comlgcstandards.com By analyzing the isotopic distribution in the mass spectrum, the degree of deuteration and the isotopic enrichment can be quantified. acs.orgspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the specific locations of the deuterium atoms.

Proton NMR (¹H NMR): In a fully deuterated compound, the signals corresponding to protons on the aromatic ring should be absent or significantly diminished. The disappearance of these signals is a strong indicator of successful deuterium incorporation. studymind.co.uk

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. It can be used to confirm the presence of deuterium at specific positions and to quantify the isotopic enrichment at each site, even in highly deuterated compounds where ¹H NMR is less effective. rug.nl

Two-dimensional NMR techniques , such as ¹H-¹³C correlation spectroscopy, can also be used to definitively show which carbon atoms are bonded to deuterium instead of hydrogen. cdnsciencepub.com

Together, MS and NMR provide a comprehensive analysis of the synthesized this compound, confirming its molecular weight, isotopic purity, and the structural integrity of the deuterium labeling. researchgate.netmdpi.com

Interactive Data Table: Verification Techniques for Deuterium Labeling

| Technique | Information Provided | Key Observation for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, Isotopic enrichment | Mass shift of +9 amu compared to the unlabeled compound. |

| Proton NMR (¹H NMR) | Presence and environment of hydrogen atoms | Disappearance of signals corresponding to the nine deuterated positions. |

| Deuterium NMR (²H NMR) | Presence and environment of deuterium atoms | Appearance of signals confirming deuterium at specific aromatic positions. |

Production and Availability of Isotopic Standards for Research Applications

Deuterated compounds like this compound are produced as high-purity certified reference materials (CRMs) for use in analytical laboratories. euramet.orgeuropa.eu These standards are crucial for the accurate quantification of nitro-PAHs in various environmental matrices, including air, water, and soil. aaqr.orgnist.gov The use of a deuterated internal standard helps to correct for analyte loss during sample preparation and for variations in instrument response, a practice recommended by agencies like the U.S. Environmental Protection Agency (EPA). researchgate.netepa.gov

Several specialized chemical companies manufacture and distribute this compound. These suppliers, such as Cambridge Isotope Laboratories and LGC Standards, provide the compound typically as a solution in a deuterated solvent (e.g., toluene-d8) at a certified concentration. isotope.comlgcstandards.comavantorsciences.comavantorsciences.com The products are accompanied by a Certificate of Analysis that details the chemical and isotopic purity, concentration, and uncertainty, ensuring traceability for quality assurance and quality control purposes. well-labs.comwell-labs.com

The availability of these standards supports regulatory monitoring and research into the environmental fate and transport of nitro-PAHs. nist.gov National Metrology Institutes, such as the National Institute of Standards and Technology (NIST), play a key role in developing the methodologies and reference materials that underpin the accuracy of these environmental measurements. nist.gov

Advanced Analytical Methodologies and Quantitative Applications of 3 Nitrofluoranthene D9

Role of 3-Nitrofluoranthene-D9 as an Internal and Surrogate Standard in Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful technique for the precise quantification of trace-level analytes. In this context, deuterated compounds like this compound are indispensable. researchgate.net These standards are added to a sample at a known concentration before processing and analysis. clearsynth.com By comparing the response of the native analyte to its isotopically labeled counterpart, analysts can correct for variations in instrument response and losses that may occur during sample preparation and analysis. researchgate.netclearsynth.com

Internal standards are crucial for correcting fluctuations in the analytical process, including variations in injection volume and instrument response. researchgate.net When this compound is used as an internal standard, it is introduced to the sample extract just before instrumental analysis. Since the deuterated standard and the target analyte, 3-nitrofluoranthene (B1196665), have nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer's ion source. researchgate.net This co-behavior allows for the accurate calculation of the native compound's concentration, as the ratio of the analyte's signal to the internal standard's signal remains constant even with minor variations in the analytical conditions.

The use of deuterated internal standards significantly enhances the accuracy and reproducibility of quantitative methods for Nitro-PAHs. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, the quantification of individual Nitro-PAHs is often based on calibration curves generated using a series of standard solutions containing both the native compounds and their deuterated analogs. copernicus.org

Table 1: Application of this compound as an Internal Standard in Nitro-PAH Analysis

| Analytical Technique | Matrix | Role of this compound | Reference |

| GC-MS/MS | Ambient Air | Internal Standard for quantification of 21 Nitro-PAHs | copernicus.org |

| GC-NCI-MS | Environmental Samples | Deuterium-labeled internal standard for improved selectivity and sensitivity | aaqr.org |

By calculating the percentage of the surrogate standard that is recovered, analysts can assess the extent of analyte loss during sample handling. This information is vital for quality control and for correcting the final concentration of the target Nitro-PAHs. For example, if the recovery of this compound is determined to be 85%, it can be inferred that approximately 15% of the native Nitro-PAHs were lost during the sample preparation process. This allows for a correction to be applied to the final reported concentrations, leading to more accurate results.

Chromatographic Separation Techniques for Nitro-PAH Analysis

The separation of complex mixtures of Nitro-PAHs from environmental and biological samples requires high-resolution chromatographic techniques. Gas chromatography (GC) and liquid chromatography (LC) are the two primary methods employed for this purpose, often coupled with mass spectrometry for sensitive and selective detection.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like Nitro-PAHs. researchgate.net When coupled with mass spectrometry, it provides a robust platform for their identification and quantification.

GC-MS (Gas Chromatography-Mass Spectrometry): This is a widely used technique for the analysis of Nitro-PAHs. The analytes are separated based on their boiling points and affinity for the GC column's stationary phase, and then detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns.

GC-NCI-MS (Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry): Negative chemical ionization is a "soft" ionization technique that is particularly sensitive for electronegative compounds like Nitro-PAHs. aaqr.org This method often results in less fragmentation and a strong molecular ion signal, leading to lower detection limits and increased selectivity. aaqr.org Methane is commonly used as the reagent gas in this technique. aaqr.org

GC-ECNI-MS (Gas Chromatography-Electron Capture Negative Ionization-Mass Spectrometry): Similar to GC-NCI-MS, this technique is highly sensitive for electrophilic compounds and is well-suited for the trace analysis of Nitro-PAHs.

GC-Q-ToF-MS (Gas Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry): This high-resolution mass spectrometry technique offers excellent mass accuracy, which aids in the confident identification of unknown compounds and can help to differentiate between isobaric interferences. aaqr.org

GC-MS/MS (Tandem Gas Chromatography-Mass Spectrometry): This technique involves two stages of mass analysis, providing a high degree of selectivity and sensitivity. It is particularly useful for analyzing complex matrices where co-eluting interferences can be a problem. copernicus.org

The choice of the GC column is critical for achieving good separation of Nitro-PAH isomers. Columns with a stationary phase composed of 5% phenyl-methylpolysiloxane are commonly used for this purpose. copernicus.org

Liquid chromatography is a complementary technique to GC and is particularly useful for the analysis of less volatile or thermally labile Nitro-PAHs.

HPLC with Fluorescence Detection: High-performance liquid chromatography (HPLC) coupled with a fluorescence detector is a sensitive method for the analysis of fluorescent compounds, which includes many PAHs and some of their nitro-derivatives.

HPLC-ECL (High-Performance Liquid Chromatography with Electrochemiluminescence Detection): This technique offers high sensitivity and selectivity for the detection of certain electrochemically active compounds.

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The extraction and cleanup of Nitro-PAHs from complex matrices are critical steps that significantly influence the accuracy and reliability of the final analytical results. The goal is to isolate the target analytes from interfering compounds present in the sample matrix.

Commonly used extraction techniques include:

Soxhlet Extraction: This is a classical and robust method for extracting organic compounds from solid samples using a solvent. It has been used for the extraction of Nitro-PAHs from particulate matter collected on filters. aaqr.org

Pressurized Solvent Extraction (PSE) / Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. Dichloromethane is a common solvent used in this method. copernicus.org

Solid-Phase Extraction (SPE): SPE is a cleanup technique used to remove interfering compounds from the sample extract. Silica and alumina (B75360) are common sorbents used for the purification of Nitro-PAH extracts. aaqr.orgcopernicus.org The process often involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the target analytes with an appropriate solvent.

Table 2: Common Sample Preparation Techniques for Nitro-PAH Analysis

| Technique | Description | Application | Reference |

| Soxhlet Extraction | Continuous extraction of solid samples with a solvent. | Extraction from air particulate matter. | aaqr.org |

| Pressurized Solvent Extraction (PSE) | Extraction using solvents at elevated temperature and pressure. | Extraction from air filters. | copernicus.org |

| Solid-Phase Extraction (SPE) | Cleanup method using solid sorbents to remove interferences. | Purification of extracts from various environmental matrices. | aaqr.orgcopernicus.org |

Following extraction and cleanup, the sample is typically concentrated to a small volume before being analyzed by GC-MS or LC-MS. The addition of a recovery standard, such as terphenyl, may be performed just before the final concentration step to monitor for any losses during this stage. aaqr.org

Mass Spectrometric Detection Modes and Optimization for Deuterated Nitrofluoranthenes

Mass spectrometry (MS) is the primary analytical technique for the detection and quantification of this compound. The choice of ionization mode is critical for achieving the desired sensitivity and selectivity.

Negative Ion Chemical Ionization (NICI) is a soft ionization technique that is highly sensitive and selective for electrophilic molecules, making it well-suited for the analysis of nitro-containing compounds like 3-Nitrofluoranthene. gcms.cznih.gov In NICI, a reagent gas, such as methane, is introduced into the ion source, where it is ionized by electrons. gcms.cz These reagent gas ions then react with the analyte molecules to produce negative ions, primarily through electron capture. gcms.cz

This process results in less fragmentation compared to harder ionization techniques, often producing a dominant molecular ion peak, which simplifies spectral interpretation and enhances sensitivity. gcms.cz NICI-GC-MS is a powerful tool for the determination of low-dosed and polar drugs and poisons in various biological matrices. nih.gov The high sensitivity of NICI allows for the detection of trace levels of analytes.

Electron Impact (EI) ionization is a "hard" ionization technique where energetic electrons directly interact with analyte molecules, causing ionization and extensive fragmentation. wikipedia.orgchromatographyonline.com This fragmentation pattern provides valuable structural information and can be used for compound identification by comparing the resulting mass spectrum to spectral libraries. chromatographyonline.com

While EI is a robust and widely used technique for many organic compounds, the extensive fragmentation can sometimes lead to a weak or absent molecular ion peak, which can complicate the identification of unknown compounds. chromatographyonline.comazom.com For nitrofluoranthenes, EI mass spectra typically show multiple losses of NO2, NO, and CO from the molecular ion. nih.gov Despite the fragmentation, EI can be effectively coupled with gas chromatography (GC-MS) for the analysis of thermally stable and volatile compounds. wikipedia.org

Table 2: Comparison of NICI and EI Ionization for this compound Analysis

| Feature | Negative Ion Chemical Ionization (NICI) | Electron Impact (EI) Ionization |

| Ionization Principle | Soft ionization via electron capture from reagent gas ions. gcms.cz | Hard ionization via direct interaction with energetic electrons. wikipedia.org |

| Fragmentation | Minimal, often produces a strong molecular ion. gcms.cz | Extensive, provides structural information but may lack a molecular ion. chromatographyonline.comnih.gov |

| Sensitivity | High for electrophilic compounds. gcms.cz | Generally good, but can be lower for compounds that fragment extensively. chromatographyonline.com |

| Selectivity | High for specific classes of compounds. gcms.cz | Less selective, ionizes a broad range of compounds. creative-proteomics.com |

| Primary Application for Nitrofluoranthenes | Quantitative analysis requiring high sensitivity. | Structural elucidation and confirmation. |

Multiple Reaction Monitoring (MRM) for Enhanced Selectivity and Sensitivity

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive analytical technique employed in tandem mass spectrometry (MS/MS) for the quantification of specific compounds in complex mixtures. frontiersin.org This method significantly enhances the signal-to-noise ratio by minimizing background interference, which is crucial for trace-level analysis. The process involves two stages of mass filtering. First, a precursor ion, which is the molecular ion of the target analyte, is selected in the first quadrupole. frontiersin.org This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected and monitored by the second quadrupole. frontiersin.org This specific precursor-to-product ion transition is a unique signature for the analyte, providing a high degree of certainty in identification and quantification.

For the analysis of 3-Nitrofluoranthene and its deuterated internal standard, this compound, specific MRM transitions are established. The precursor ion for the native 3-Nitrofluoranthene (C₁₆H₉NO₂) is its molecular ion at m/z 247. patarnott.comnih.gov The precursor ion for this compound (C₁₆D₉NO₂) is m/z 256. patarnott.comisotope.com Upon fragmentation, a common loss for nitroaromatic compounds is the nitro group (NO₂), which corresponds to a mass loss of 46 amu. This would result in a product ion of m/z 201 for the native compound and m/z 210 for the deuterated standard. By continuously monitoring these specific transitions, the instrument can selectively detect and quantify these compounds even when they are present at very low concentrations in complex environmental matrices. researchgate.net

The high selectivity of MRM reduces the need for extensive sample cleanup, and its sensitivity allows for detection at levels that may not be achievable with single-quadrupole mass spectrometry. nih.gov

Calibration and Validation Procedures for Trace Analysis

Accurate quantification in trace analysis is fundamentally dependent on robust calibration and method validation procedures. These processes ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. For compounds like 3-Nitrofluoranthene, this involves establishing a clear relationship between the analytical signal and the concentration of the analyte, determining the method's sensitivity, and assessing its performance in the specific sample matrix.

Linearity and Calibration Curve Establishment

The establishment of a calibration curve is a critical first step in the quantitative analysis of 3-Nitrofluoranthene. epa.gov This is achieved by preparing a series of calibration standards at different known concentrations. These standards, which also contain a constant concentration of the internal standard (this compound), are analyzed using the established analytical method (e.g., GC-MS/MS).

A calibration curve is then generated by plotting the ratio of the analyte signal to the internal standard signal against the known concentration of the analyte. epa.gov The linearity of this curve is a key performance characteristic. rsc.org A linear relationship indicates that the instrument response is directly proportional to the analyte concentration over a specific range. nih.gov The quality of the linearity is typically evaluated by the coefficient of determination (R²). For trace analysis of polycyclic aromatic hydrocarbons (PAHs), a calibration curve is generally considered linear and acceptable if the R² value is greater than 0.99. nih.gov Some methods require the lowest calibration point to be near the method detection limit to ensure accuracy at low concentrations. epa.gov

Method Detection Limits (MDLs) and Quantification Limits (MQLs)

The Method Detection Limit (MDL) and Method Quantification Limit (MQL), often referred to as the Limit of Quantification (LOQ), are essential parameters for defining the sensitivity of an analytical method. d-nb.info

Method Detection Limit (MDL): The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the concentration is distinguishable from a blank sample. wef.org It is not the level at which a compound can be accurately quantified, but rather the lowest level at which its presence can be reliably detected. One common way to determine the MDL is to analyze at least seven replicate samples spiked at a concentration close to the expected limit and calculate the standard deviation; the MDL is this standard deviation multiplied by the appropriate student's t-value. wef.org

Method Quantification Limit (MQL/LOQ): The MQL or LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. d-nb.info This is often defined as the concentration that produces a signal-to-noise ratio of 10:1. d-nb.info Alternatively, the MQL can be established as three times the MDL. oregonstate.edu

For PAHs and related compounds, these limits are highly dependent on the sample matrix and the specific instrumentation used. Studies on similar compounds have reported LOQs ranging from 0.42 to 2.7 µg kg⁻¹ in herbal matrices and LODs from 0.007 to 0.09 ng/mL in urine. nih.govcdc.gov

Recovery Efficiency Determination using Deuterated Standards

The use of deuterated standards, such as this compound, is central to the isotope dilution mass spectrometry (ID-MS) approach, which is a gold standard for accurate quantification. nih.govnist.gov This technique is designed to correct for the inevitable loss of analyte during sample preparation, extraction, and analysis, as well as for variations in instrument response. nih.gov

The process involves adding a precise and known amount of this compound to the sample before any extraction or cleanup steps. Because the deuterated standard is chemically almost identical to the native analyte (3-Nitrofluoranthene), it is assumed that both compounds behave in the same manner throughout the entire analytical procedure. nist.gov Any analyte lost during sample processing will be accompanied by a proportional loss of the deuterated standard.

Environmental Chemistry and Atmospheric Fate Studies Utilizing 3 Nitrofluoranthene D9

Formation Mechanisms of Nitro-PAHs in Atmospheric Processes

Nitro-PAHs in the atmosphere originate from both direct emissions from combustion sources (primary formation) and chemical reactions of parent PAHs in the air (secondary formation). nih.govaaqr.org Distinguishing between these sources is critical for developing effective pollution control strategies. The use of deuterated compounds like 3-Nitrofluoranthene-D9 in laboratory and field studies helps to elucidate the complex chemical pathways leading to the formation of nitro-PAHs.

During the day, the hydroxyl (OH) radical is the primary oxidant in the troposphere, while at night, the nitrate (B79036) (NO₃) radical dominates. aaqr.org Both radicals can initiate the transformation of gas-phase PAHs into nitro-PAHs. nih.gov The general mechanism involves the addition of the radical to the aromatic ring of the PAH, followed by a reaction with nitrogen dioxide (NO₂) and subsequent elimination of a water molecule (in the case of OH radical initiation) or nitric acid (in the case of NO₃ radical initiation). nih.gov

Laboratory chamber studies utilize deuterated PAHs to investigate these reaction pathways. For instance, exposing deuterated fluoranthene (B47539) to controlled concentrations of OH or NO₃ radicals in the presence of NO₂ allows scientists to track the formation of specific deuterated nitrofluoranthene isomers. nih.gov These experiments have shown that gas-phase reactions of fluoranthene with OH and NO₃ radicals predominantly produce 2-nitrofluoranthene (B81861). nih.govnih.gov

PAHs can also undergo nitration while adsorbed on the surface of particulate matter, a process known as heterogeneous reaction. These reactions are influenced by the composition of the particles, the presence of other adsorbed species, and atmospheric conditions. nih.gov Studies have demonstrated that the isomer distribution of nitro-PAHs formed through heterogeneous reactions can differ significantly from that of gas-phase reactions. For example, the heterogeneous reaction of pyrene (B120774) with N₂O₅ has been shown to yield 1-nitropyrene (B107360), whereas the gas-phase reaction produces other isomers. nih.gov Similarly, experiments with deuterated fluoranthene adsorbed on filters and exposed to a mixture of N₂O₅, NO₃, and NO₂ have been conducted to probe the mechanisms of heterogeneous nitration. nih.gov

A key application of understanding the distinct isomer profiles from different formation pathways is the apportionment of ambient nitro-PAH concentrations to their sources. Certain isomers are more indicative of primary emissions, while others are characteristic of secondary atmospheric formation. For example, 3-nitrofluoranthene (B1196665) is often associated with primary emissions from sources like diesel exhaust. uniba.it In contrast, 2-nitrofluoranthene is primarily formed through secondary atmospheric reactions. uniba.it

In ambient air monitoring studies, this compound is commonly used as an internal standard for the accurate quantification of 3-nitrofluoranthene and other nitro-PAHs. By precisely measuring the concentrations of different isomers, researchers can calculate diagnostic ratios, such as the ratio of 2-nitrofluoranthene to 1-nitropyrene, to assess the relative importance of primary versus secondary sources in a particular location. uniba.it

Table 1: Formation Pathways of Key Nitrofluoranthene Isomers

| Isomer | Primary Formation Pathway | Secondary Formation Pathway | Role of this compound |

|---|---|---|---|

| 2-Nitrofluoranthene | Minor | Dominant (Gas-phase reactions with OH and NO₃ radicals) | Used as an internal standard for quantification in studies distinguishing formation pathways. |

| 3-Nitrofluoranthene | Dominant (Primary emissions from combustion) | Minor | Serves as a direct analytical surrogate for quantifying ambient concentrations to assess primary source contributions. |

Gas-Particle Partitioning Dynamics of Nitrofluoranthenes

Nitro-PAHs, like their parent compounds, can exist in the atmosphere in both the gas phase and associated with particulate matter. The distribution between these two phases, known as gas-particle partitioning, is a critical factor influencing their atmospheric transport, deposition, and potential for human exposure. This partitioning is governed by the compound's volatility, the concentration and characteristics of atmospheric particles, and ambient temperature. mdpi.com

In studies investigating the gas-particle partitioning of nitrofluoranthenes, accurate measurement of their concentrations in both phases is essential. Due to the low concentrations of these compounds in the atmosphere, highly sensitive analytical methods are required. The use of this compound as a surrogate or internal standard during sample collection and analysis helps to correct for losses that may occur during these processes, ensuring the high quality of the collected data. copernicus.org Annular diffusion denuder samplers are an advanced technique used to separate the gaseous and particulate fractions of semi-volatile compounds, and the use of labeled standards is integral to the validation of such methods. nih.gov

Atmospheric Transport and Global Distribution Modeling of Nitro-PAHs

Once released into the atmosphere, nitro-PAHs can be transported over long distances, leading to their presence in remote regions far from their primary sources. researchgate.net Understanding the long-range atmospheric transport of these pollutants is crucial for assessing their global impact. Global 3-D chemical transport models are powerful tools used to simulate the atmospheric transport and fate of PAHs and their derivatives. researchgate.netnih.gov

These models require accurate input data on emissions, chemical reaction rates, and deposition processes. While these models may not specifically track this compound, the data on ambient concentrations of nitro-PAHs, which are obtained using deuterated standards like this compound for accurate quantification, are vital for the evaluation and refinement of these models. copernicus.org By comparing model predictions with field measurements, scientists can improve the model's ability to simulate the real-world behavior of these pollutants. nih.gov

Source Apportionment of Nitro-PAHs in Ambient Air and Environmental Compartments

Identifying the sources of nitro-PAHs in the environment is a key objective of many environmental studies. Source apportionment can be achieved through various methods, including the use of diagnostic ratios of different PAH and nitro-PAH isomers and receptor modeling techniques. nih.govnih.gov

Environmental Persistence and Degradation Pathways of Nitrofluoranthenes

Nitrofluoranthenes, including the 3-nitro isomer, are recognized as persistent organic pollutants due to their chemical stability and resistance to degradation. Their environmental fate is governed by a combination of photochemical and biological processes, which are influenced by environmental conditions such as the presence of light, oxygen, and microbial populations.

Photochemical Degradation:

The photochemical stability of 3-nitrofluoranthene has been investigated under laboratory conditions, revealing its susceptibility to degradation upon exposure to light. One study compared the photochemical instability of several nitroarenes and their parent polycyclic aromatic hydrocarbons (PAHs). The findings indicated that the pyrenyl compounds were less stable than the fluoranthenyl compounds under all tested conditions. nih.gov

Specifically, the half-life of 3-nitrofluoranthene was determined in two different media when exposed to light with a wavelength of 310 nm or greater. In a dimethyl sulfoxide (B87167) (DMSO) solution, the half-life was found to be 12.5 days. When coated on silica, a surrogate for atmospheric particulate matter, the persistence of 3-nitrofluoranthene was significantly greater, with a half-life exceeding 20 days. nih.gov This suggests that the environmental matrix to which 3-nitrofluoranthene is sorbed plays a significant role in its photochemical degradation rate. The photodegradation process was also associated with a decrease in the mutagenicity of the compound. nih.gov

Interactive Data Table: Photodegradation Half-life of 3-Nitrofluoranthene

| Compound | Medium | Light Source | Half-life | Reference |

| 3-Nitrofluoranthene | DMSO | ≥ 310 nm | 12.5 days | nih.gov |

| 3-Nitrofluoranthene | Silica | ≥ 310 nm | > 20 days | nih.gov |

Biodegradation:

Microbial degradation is a key process in the environmental attenuation of nitrofluoranthenes. Fungi, in particular, have demonstrated the ability to metabolize these compounds. The filamentous fungus Cunninghamella elegans has been shown to effectively metabolize 3-nitrofluoranthene. nih.gov

In a laboratory study, Cunninghamella elegans metabolized approximately 72% of the added 3-nitro[3,4-¹⁴C]fluoranthene within 144 hours of incubation. The primary metabolic pathway involved the formation of two major metabolites, which were identified as 3-nitrofluoranthene-8-sulfate (B125508) and 3-nitrofluoranthene-9-sulfate. nih.gov This metabolic process is significant as it suggests a detoxification pathway, given that the phenolic microsomal metabolites of 3-nitrofluoranthene are known to be mutagenic. The formation of sulfate (B86663) conjugates represents a potential mechanism for reducing the toxicity of this pollutant in the environment. nih.gov

The position of the nitro group on the fluoranthene molecule influences the metabolic pathway. For the parent compound, fluoranthene, metabolism by Cunninghamella elegans typically involves epoxidation. However, the presence of the nitro group at the C-3 position in 3-nitrofluoranthene sterically hinders this process, leading to a shift in metabolism to the C-8 and C-9 positions. nih.gov

Interactive Data Table: Fungal Metabolism of 3-Nitrofluoranthene by Cunninghamella elegans

| Parameter | Value | Reference |

| Organism | Cunninghamella elegans ATCC 36112 | nih.gov |

| Incubation Time | 144 hours | nih.gov |

| % Metabolized | ~72% | nih.gov |

| Major Metabolites | 3-nitrofluoranthene-8-sulfate | nih.gov |

| 3-nitrofluoranthene-9-sulfate | nih.gov |

Toxicological and Metabolic Investigations Involving Nitrofluoranthenes and Deuterium Isotope Effects

In Vitro Metabolic Pathways of Nitrofluoranthenes in Biological Systems

The metabolism of nitrofluoranthenes (NFs), a class of environmental pollutants, has been investigated in various biological systems, primarily using rat liver and lung subcellular fractions. nih.govnih.gov These in vitro studies reveal two principal metabolic pathways: reduction of the nitro group and oxidation of the aromatic ring system. nih.gov The specific pathway and the resulting metabolites are influenced by the isomeric position of the nitro group and the presence or absence of oxygen. nih.gov

Under anaerobic (oxygen-deficient) conditions, the primary metabolic route for nitrofluoranthenes is the reduction of the nitro group to form amino derivatives. nih.govnih.gov This process, known as nitroreduction, is carried out by both cytosolic and microsomal enzymes in rat liver and lung tissues. nih.govnih.gov For instance, 3-nitrofluoranthene (B1196665) (3-NF) is metabolized to 3-aminofluoranthene (B1220000). nih.gov Studies comparing different NF isomers have shown that the rate of this reduction can vary; for example, 3,9-dinitrofluoranthene (B1199685) (3,9-DNF) is metabolized to its amino derivative more rapidly than 3-NF, 8-NF, or 2-NF in rat lung cytosol. nih.gov This anaerobic pathway is considered a critical step in the metabolic activation of these compounds into DNA-binding species that can initiate carcinogenesis. oup.com

In the presence of oxygen (aerobic conditions), the metabolic focus shifts to oxidative pathways, specifically the hydroxylation of the fluoranthene (B47539) ring structure. nih.gov This process results in the formation of various phenolic metabolites. nih.gov The regioselectivity of this hydroxylation is dependent on the specific NF isomer. nih.gov For 3-NF incubated with rat lung microsomes, the major aerobic metabolite has been identified as 3-nitrofluoranthene-8-ol (3-NF-8-ol). nih.gov In contrast, this ring hydroxylation pathway is inhibited in the metabolism of 3,9-DNF, where nitroreduction remains the dominant pathway even under aerobic conditions. nih.gov Fungal metabolism studies have also identified hydroxylated metabolites, which are then often conjugated into sulfates, such as 2-nitrofluoranthene (B81861) 8-sulfate and 9-sulfate from 2-nitrofluoranthene. tandfonline.com

| Metabolic Pathway | Conditions | Primary Reaction | Example Substrate | Example Product | Primary Location |

|---|---|---|---|---|---|

| Reductive | Anaerobic | Nitroreduction | 3-Nitrofluoranthene | 3-Aminofluoranthene | Cytosol & Microsomes |

| Oxidative | Aerobic | Ring Hydroxylation | 3-Nitrofluoranthene | 3-Nitrofluoranthene-8-ol | Microsomes |

| Oxidative | Aerobic | Ring Hydroxylation & Conjugation | 2-Nitrofluoranthene | 2-Nitrofluoranthene 8/9-sulfate | Fungal Systems |

A variety of enzymes are implicated in the metabolism of nitrofluoranthenes. The nitroreductase activity in cytosolic fractions is attributed to enzymes such as DT-diaphorase and aldehyde oxidase. nih.gov In the microsomes, cytochrome P450 enzymes play a crucial role in both reductive and oxidative metabolism. nih.govnih.gov The reduction of 3-NF in liver microsomes appears to directly involve cytochrome P450. nih.gov

The specific isoforms of cytochrome P450 involved can be induced by different chemical agents. Pre-treatment of rats with phenobarbital (B1680315) was found to increase the microsomal nitroreductase activity for 3-NF. nih.gov Conversely, pre-treatment with 3-methylcholanthrene (B14862) (3-MC) significantly enhances the oxidative metabolism of 3-NF, increasing the formation of 3-NF-8-ol by approximately six-fold, and also doubles the rate of microsomal nitroreduction for both 3-NF and 3,9-DNF. nih.gov This suggests that 3-MC-inducible cytochrome P450 isozymes and their associated reductases are involved in the metabolism of these compounds. nih.gov

In Vivo Metabolic Fate and Excretion of Nitrofluoranthenes

Following administration to a living organism, nitroaromatic compounds undergo metabolic transformations to facilitate their elimination. The metabolites generated through in vitro pathways, such as hydroxylated and amino derivatives, are expected to undergo further Phase II conjugation reactions in vivo. These reactions, including glucuronidation and sulfation, increase the water solubility of the metabolites. This enhanced solubility is a critical step for excretion. The primary routes of elimination for such conjugated metabolites are typically through urine and feces, effectively clearing the compounds from the body. who.int For related nitroaromatic compounds like p-nitroanisole, metabolism in isolated rat liver cells shows rapid conversion to p-nitrophenol, which is then conjugated to form sulphate esters and β-glucuronides for excretion. researcher.life

Deuterium (B1214612) Isotope Effects on Metabolism and Bioactivity of Nitrofluoranthenes

The substitution of hydrogen atoms with their heavier isotope, deuterium, to create compounds like 3-Nitrofluoranthene-D9, can significantly alter their metabolic fate. This phenomenon is known as the kinetic isotope effect (KIE). nih.gov The KIE arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond as a rate-determining step will proceed more slowly when deuterium is present at that position. nih.gov

In the context of nitrofluoranthenes, the most profound impact of deuteration is expected on the oxidative metabolism pathway. researchgate.net Ring hydroxylation, catalyzed by cytochrome P450 enzymes, involves the cleavage of a C-H bond on the aromatic ring. researchgate.net For this compound, where all nine hydrogens on the fluoranthene skeleton are replaced by deuterium, the rate of ring hydroxylation is expected to decrease. This metabolic slowdown could lead to several consequences:

Reduced Rate of Detoxification: If ring hydroxylation is a primary detoxification pathway, deuteration could increase the compound's biological half-life.

Metabolic Switching: A slowdown in one metabolic pathway can cause the compound to be shunted into alternative metabolic routes. unito.it For this compound, a decrease in oxidative metabolism could potentially enhance the proportion of the compound undergoing reductive metabolism, which is often linked to toxicological activation.

The precise impact must be determined empirically, as the magnitude of the KIE is dependent on the specific enzyme and the exact reaction mechanism. nih.gov

| Concept | Description | Relevance to this compound |

|---|---|---|

| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. | Slower metabolism due to the substitution of hydrogen with deuterium. nih.gov |

| Bond Strength | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. | More energy is required to break the C-D bond, slowing reactions involving its cleavage. |

| Affected Pathway | Metabolic reactions involving C-H bond cleavage, such as hydroxylation by Cytochrome P450 enzymes. | The rate of oxidative ring hydroxylation is expected to be reduced. researchgate.net |

| Potential Outcome | Altered pharmacokinetic profile and potential for "metabolic switching" to different pathways. | May shift metabolism from oxidative detoxification towards reductive activation. unito.it |

Comparative Toxicological Assessment of Nitrofluoranthenes (e.g., Mutagenicity, Carcinogenicity)

Nitrofluoranthenes exhibit a wide range of toxicological activities, particularly mutagenicity and carcinogenicity, with potency varying significantly between different isomers. nih.gov Many nitroarenes are listed as reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies. nih.gov

3-Nitrofluoranthene is known to be mutagenic and is suspected of causing genetic defects. nih.govnih.gov However, its carcinogenic potential is considered weak. nih.govoup.com In contrast, 3,9-dinitrofluoranthene is a potent pulmonary carcinogen in rats. nih.govoup.com The difference in carcinogenic potency between 3-NF and 3,9-DNF is thought to be related to their differential rates of metabolic activation. nih.gov The higher rate of anaerobic metabolism (nitroreduction) for 3,9-DNF leads to a greater formation of the reactive intermediates that bind to DNA and initiate cancer. oup.com

The International Agency for Research on Cancer (IARC) has classified 3-Nitrofluoranthene as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence. nih.gov Other nitroarenes, such as 1-nitropyrene (B107360) and 6-nitrochrysene, are listed as reasonably anticipated to be human carcinogens. nih.gov

| Compound | Mutagenicity | Carcinogenicity Classification/Description |

|---|---|---|

| 3-Nitrofluoranthene | Mutagenic; Suspected of causing genetic defects nih.gov | Weak carcinogen in animal models nih.govoup.com; IARC Group 3 nih.gov |

| 3,9-Dinitrofluoranthene | Not specified | Potent pulmonary carcinogen in rats nih.govoup.com |

| 1-Nitropyrene | Mutagenic | Reasonably anticipated to be a human carcinogen nih.gov |

| 6-Nitrochrysene | Not specified | Reasonably anticipated to be a human carcinogen nih.gov |

DNA Adduct Formation and Molecular Mechanisms of Action

The genotoxicity of 3-nitrofluoranthene is intrinsically linked to its metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. The deuterated isotopologue, this compound, serves as a critical tool in the precise analysis of these processes, particularly in elucidating metabolic pathways and quantifying DNA adducts through mass spectrometry-based methods. While specific studies focusing exclusively on the deuterium isotope effects on the biological activity of this compound are not extensively documented in publicly available literature, the principles of its utility in toxicological and metabolic investigations can be detailed based on the known biotransformation of 3-nitrofluoranthene and the common applications of deuterated compounds in such research.

The primary mechanism of metabolic activation for 3-nitrofluoranthene involves the reduction of the nitro group to form a reactive N-hydroxyamino metabolite. This metabolic step is considered crucial for its genotoxic effects. Several enzymes have been implicated in this nitroreduction process, including cytosolic enzymes such as xanthine (B1682287) oxidase and aldehyde oxidase.

Once formed, the N-hydroxyamino metabolite is a potent electrophile that can react with nucleophilic sites in DNA, leading to the formation of covalent adducts. The major DNA adduct formed from 3-nitrofluoranthene has been identified as N-(deoxyguanosin-8-yl)-3-aminofluoranthene. This adduct arises from the reaction of the metabolically activated 3-nitrofluoranthene with the C8 position of guanine (B1146940) residues in DNA. The formation of this adduct is a key molecular event initiating the cascade of mutations that can lead to cancer.

The use of this compound is particularly valuable in studies investigating DNA adduct formation for several reasons. In quantitative mass spectrometry, deuterated internal standards like this compound are essential for accurate quantification of the non-deuterated analyte in biological samples. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation and analysis can be corrected for, leading to more reliable and precise measurements of 3-nitrofluoranthene and its metabolites.

Detailed Research Findings on DNA Adducts of 3-Nitrofluoranthene:

| Adduct ID | Structure | Site of Adduction | Analytical Method(s) | Reference |

| dG-C8-AF | N-(deoxyguanosin-8-yl)-3-aminofluoranthene | C8 of Guanine | Mass Spectrometry, NMR | isotope.comresearchgate.net |

| Enzyme | Role in Metabolic Activation | Subcellular Location |

| Xanthine Oxidase | Nitroreduction | Cytosol |

| Aldehyde Oxidase | Nitroreduction | Cytosol |

Biomonitoring and Human Exposure Assessment Supported by 3 Nitrofluoranthene D9 Analytical Standards

Application of 3-Nitrofluoranthene-D9 in Biomonitoring Studies

Deuterated analogues of PAHs and Nitro-PAHs, such as this compound, are instrumental in biomonitoring studies for the accurate quantification of their corresponding native compounds and their metabolites. The principle of isotope dilution, where a known amount of the labeled standard is added to a biological sample at the beginning of the analytical process, corrects for the loss of analyte during sample preparation and analysis. This ensures a high degree of accuracy and precision in the final measurement.

Occupational Exposure Assessment to Nitro-PAHs

A similar methodology would be applied for 3-nitrofluoranthene (B1196665), where this compound would be used as an internal standard to quantify its primary urinary metabolite, 3-aminofluoranthene (B1220000).

Table 1: Representative Occupational Groups with Potential Exposure to 3-Nitrofluoranthene

| Occupational Group | Primary Sources of Exposure |

| Diesel Mechanics | Diesel engine exhaust cdc.gov |

| Railroad Workers | Diesel locomotive emissions |

| Miners | Diesel-powered equipment in underground mines |

| Truck Drivers | Diesel engine exhaust |

| Asphalt (B605645) Workers | Fumes from hot asphalt nih.gov |

Environmental Exposure Assessment in General Populations

The general population is exposed to Nitro-PAHs through various environmental sources, including ambient air pollution from traffic, domestic heating, and dietary intake. Biomonitoring studies are essential for understanding the body burden of these compounds in the wider population. The use of this compound as an internal standard is critical for accurately measuring low-level environmental exposures to 3-nitrofluoranthene.

While specific data on 3-nitrofluoranthene metabolite levels in the general population using this compound are not detailed in the available literature, studies on other PAHs demonstrate the methodology. For example, urinary concentrations of various PAH metabolites are measured in the general population to establish reference ranges and identify populations with higher exposures. nih.gov

Biomarkers of Exposure and Effect for Nitro-PAH Contamination

The primary biomarker of exposure to 3-nitrofluoranthene is its reduced metabolite, 3-aminofluoranthene, which is excreted in urine. The measurement of this metabolite provides a direct indication of the internal dose of the parent compound.

Biomarkers of effect, which indicate a biological response to a chemical exposure, are also crucial in risk assessment. For Nitro-PAHs, these can include DNA adducts and markers of oxidative stress. While specific effect biomarkers for 3-nitrofluoranthene are not well-documented in human studies, the general class of Nitro-PAHs is known to induce genotoxic effects.

Analytical Challenges and Strategies in Biomonitoring of Nitro-PAHs

The biomonitoring of Nitro-PAHs presents several analytical challenges, including the very low concentrations of metabolites in biological matrices and the potential for interference from other compounds. The use of highly sensitive and specific analytical techniques, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, is essential to overcome these challenges. cdc.gov

This compound plays a critical role in the isotope dilution strategy. By mimicking the chemical behavior of the native 3-aminofluoranthene during extraction, cleanup, and analysis, it allows for accurate quantification even at trace levels.

Table 2: Analytical Parameters for the Determination of 3-Aminofluoranthene in Urine using this compound

| Parameter | Description |

| Analytical Technique | Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Internal Standard | This compound (added prior to sample preparation) |

| Analyte | 3-Aminofluoranthene |

| Biological Matrix | Urine |

| Sample Preparation | Enzymatic hydrolysis, solid-phase extraction (SPE), and derivatization (if necessary) |

| Limit of Detection (LOD) | Typically in the low picogram per milliliter (pg/mL) range |

Correlation of Environmental Levels with Biological Exposure Markers

Establishing a clear correlation between environmental levels of a contaminant and the concentration of its biomarkers in biological fluids is a key aspect of exposure assessment. For 3-nitrofluoranthene, this would involve measuring its concentration in ambient air (e.g., in particulate matter) and correlating these levels with the urinary excretion of 3-aminofluoranthene in an exposed population.

Table 3: Hypothetical Data Illustrating a Potential Correlation between Airborne 3-Nitrofluoranthene and Urinary 3-Aminofluoranthene

| Airborne 3-Nitrofluoranthene (ng/m³) | Urinary 3-Aminofluoranthene (ng/g creatinine) |

| 0.5 | 0.8 |

| 1.2 | 1.5 |

| 2.5 | 3.1 |

| 5.1 | 6.2 |

| 10.3 | 12.5 |

This table is for illustrative purposes only, as specific correlational data for 3-nitrofluoranthene were not found in the reviewed literature.

Future Research Directions and Methodological Advancements for 3 Nitrofluoranthene D9 in Chemical Research

Development of Novel Analytical Approaches with Enhanced Sensitivity and Specificity

A primary objective in analytical chemistry is the creation of robust, sensitive, and selective methods for analyzing a wide range of analytes, especially those relevant to environmental and human health. nd.edu The need to detect compounds at ultra-trace concentrations (parts-per-trillion and lower) in complex matrices drives the development of new technologies. nd.edu For Nitro-PAHs, this is particularly critical for accurate exposure and risk assessment.

Future research will likely focus on the continued advancement and application of sophisticated analytical techniques. Methods such as ultra-high performance liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry (UHPLC-APPI-MS/MS) have already demonstrated the ability to simultaneously analyze numerous PAHs and Nitro-PAHs with high sensitivity and reduced analysis time compared to traditional methods like GC/MS. researchgate.net The development of liquid chromatography, tandem mass-spectrometry (LC-MS/MS) methods is a key area of interest for highly selective and sensitive analysis. nd.edu

For 3-Nitrofluoranthene-D9, these advancements are twofold. Firstly, enhanced instrument sensitivity lowers the limits of detection, allowing for more accurate quantification of its native analogue, 3-nitrofluoranthene (B1196665), in various environmental samples. Secondly, the high specificity of techniques like tandem mass spectrometry (MS/MS) is crucial for distinguishing the deuterated standard from potential interferences, ensuring data reliability. The development of new sample preparation techniques that improve analyte recovery from complex samples is also a critical area of research. nd.edu

Table 1: Advanced Analytical Techniques for Nitro-PAH Analysis

| Technique | Advantages | Relevance for this compound |

|---|---|---|

| UHPLC-APPI-MS/MS | Fast analysis time, high sensitivity, separates isomers (e.g., benzo[a]pyrene (B130552) and benzo[e]pyrene). researchgate.net | Enables rapid and accurate quantification of 3-nitrofluoranthene using this compound as an internal standard. |

| LC-MS/MS | High selectivity and sensitivity for analytes in complex matrices. nd.edu | Ideal for trace-level detection in environmental and biological samples, ensuring reliable data for risk assessment. |

| GC-NICI-MS | Effective for the analysis of Nitro-PAHs in atmospheric samples. researchgate.net | Provides an alternative high-resolution method for specific research applications. |

Comprehensive Isomer-Specific Analysis of Nitrofluoranthenes

A significant challenge in the analysis of many chemical compounds, including Nitro-PAHs, is the "isomer problem". biocompare.com Isomers are molecules that share the same chemical formula but have different structural arrangements. biocompare.com This structural difference can lead to vastly different toxicological properties. Traditional analytical methods often lack the necessary resolution to fully separate and differentiate between all critical isomers. biocompare.com

For nitrofluoranthene, several isomers exist, such as 2-nitrofluoranthene (B81861) and 3-nitrofluoranthene. These isomers can have different primary sources; for instance, 3-nitrofluoranthene is produced during diesel combustion, whereas 2-nitrofluoranthene is predominantly formed from its parent PAH via atmospheric reactions. nih.gov Their toxicities may also differ, making isomer-specific quantification essential for accurate source apportionment and health risk assessment. researchgate.net

The use of this compound as an internal standard is indispensable for the specific quantification of the 3-nitrofluoranthene isomer. Future methodological developments will need to focus on chromatographic techniques that can achieve baseline separation of all nitrofluoranthene isomers present in a sample. This allows for the precise measurement of each isomer against its corresponding (or a closely related) deuterated standard, overcoming the hurdles of identical mass-to-charge ratios in mass spectrometry that make differentiation of isomers challenging without chromatographic separation. biocompare.com

Integrated Source-to-Outcome Research for Nitro-PAH Risk Assessment

To effectively assess the health risks posed by Nitro-PAHs, research must connect their sources to their ultimate biological effects. This "source-to-outcome" approach requires a multi-faceted research strategy. The process begins with identifying and quantifying the sources of Nitro-PAHs, which include direct emissions from combustion processes (like diesel engines) and secondary formation in the atmosphere. nih.govresearchgate.netmdpi.com

Accurate quantification of ambient concentrations is the next critical step. This is where this compound plays a vital role. As a deuterated internal standard, it enables precise measurement of 3-nitrofluoranthene levels in environmental media such as air, water, and soil. researchgate.net This exposure data is then used in risk assessment models to estimate potential human health impacts. mdpi.commdpi.com Research indicates that some Nitro-PAHs pose moderate ecological risks in water and sediment. researchgate.net

The final stage involves understanding the toxicological outcomes. Studies have linked PAHs and Nitro-PAHs to adverse health effects, including cancer and developmental toxicity. nih.govki.se The development of biomarkers, such as DNA adducts, helps to link exposure to a biological effect, providing a more complete picture of the risk. nih.gov Integrated research that combines source apportionment, environmental monitoring, and toxicology is essential for creating a scientifically sound basis for the risk assessment of complex environmental mixtures. ki.se

Elucidation of Complex Atmospheric Transformation Pathways

The atmospheric fate of Nitro-PAHs is a complex interplay of formation and degradation processes that determine their concentration, distribution, and ultimate impact. While some Nitro-PAHs like 3-nitrofluoranthene are primarily emitted directly from combustion sources, others, such as 2-nitrofluoranthene, are formed in the atmosphere through the gas-phase reaction of parent PAHs with hydroxyl (OH) or nitrate (B79036) (NO₃) radicals. nih.gov

A significant loss pathway for Nitro-PAHs is photodegradation in the particle phase, initiated by sunlight. nih.gov However, the exact mechanisms and rates of these transformations are often not fully understood. nih.gov Deuterated compounds are powerful tools for studying such reaction pathways. By introducing a deuterated probe like this compound into controlled laboratory environments (e.g., smog chambers), researchers can trace its degradation and transformation without interference from the native compound.

This approach allows for the precise measurement of reaction kinetics and the identification of transformation products. Understanding these pathways is crucial for developing accurate atmospheric chemistry models that can predict the spatiotemporal distribution of specific Nitro-PAH isomers and their contribution to air pollution. nih.gov

Advanced Mechanistic Toxicological Investigations Utilizing Deuterated Probes

Understanding the precise mechanisms by which Nitro-PAHs exert their toxic effects is fundamental to human health risk assessment. Research has identified several potential mechanisms of action, including the activation of the aryl hydrocarbon receptor (AHR) pathway, oxidative stress, and cardiac stress. nih.govresearchgate.net However, elucidating the specific metabolic pathways that lead to these effects remains a key area of investigation.

Deuterated probes such as this compound are invaluable tools in these mechanistic studies. In toxicological research, deuterated standards are used to trace the metabolic fate of a compound and accurately quantify its metabolites. For example, in studies using animal models (e.g., zebrafish) or human cell lines, this compound can be used as an internal standard to precisely measure the formation of metabolites and DNA adducts from the non-deuterated 3-nitrofluoranthene. nih.govki.se

This allows toxicologists to quantify the extent to which 3-nitrofluoranthene is metabolized into reactive species that can damage DNA, a key initiating event in carcinogenesis. nih.gov By providing a more accurate quantitative understanding of these metabolic activation pathways, this compound helps to refine our understanding of the compound's mutagenic and carcinogenic potential, supporting the move in toxicology from a science based on observation to one based on informed prediction. toxicology.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Nitrofluoranthene |

| 2-Nitrofluoranthene |

| Benzo[a]pyrene |

Q & A

Basic Research Questions

Q. What is the role of 3-Nitrofluoranthene-D9 in environmental analysis, and how is it methodologically integrated into studies of polycyclic aromatic hydrocarbons (PAHs) and their derivatives?

- Answer : this compound is primarily used as a deuterated internal standard for quantifying nitro-PAHs (NPAHs) in environmental samples. It is spiked into samples prior to extraction to correct for analyte loss during sample preparation. For example, in GC-MS/MS workflows, it compensates for matrix effects and instrument variability. Recovery rates for this compound are typically monitored (e.g., 84±15% recovery in PAH/NPAH studies) to validate extraction efficiency .

Q. How should researchers calibrate and validate quantification methods for this compound in complex matrices like PM2.5 or diesel exhaust particulates?

- Answer : Calibration involves spiking known concentrations of this compound into blank matrices (e.g., cleaned filters) at multiple levels (e.g., 50–200 ng) and comparing observed vs. expected recoveries. Method validation includes analyzing procedural blanks, duplicate samples, and surrogate standards (e.g., acenaphthene-d10) to ensure precision (e.g., ±11% variation in duplicates) and minimize contamination .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in recovery rates of this compound across studies, particularly when comparing Soxhlet extraction vs. accelerated solvent extraction (ASE)?

- Answer : Contradictory recovery data (e.g., 84±15% vs. higher values in other methods) often stem from extraction kinetics and solvent polarity. Soxhlet extraction with dichloromethane (63 cycles) may underperform for nitro-PAHs due to prolonged heating, while ASE with optimized solvent mixtures (e.g., hexane:acetone) improves efficiency. Researchers should compare spike-and-recovery tests across methods and validate with isotopic dilution techniques .

Q. How can researchers optimize chromatographic separation of this compound from co-eluting isomers or matrix interferences in GC-MS/MS workflows?

- Answer : Use a combination of selective ion monitoring (SIM) and tandem MS/MS transitions (e.g., m/z 247→217 for quantification) to enhance specificity. Column selection is critical: a 30m DB-5MS column with 0.25µm film thickness provides baseline separation of nitro-PAH isomers. Additionally, derivatization or cleanup steps (e.g., silica gel chromatography) reduce matrix interferences .

Q. What statistical approaches are recommended for reconciling contradictory data on this compound stability under varying storage conditions (e.g., −20°C vs. −80°C)?

- Answer : Conduct accelerated stability studies by storing spiked samples at different temperatures and measuring degradation rates via LC-MS. Apply multivariate regression to identify factors (e.g., light exposure, storage duration) affecting stability. Cross-validate findings with long-term stability data from environmental monitoring programs .

Methodological and Data Analysis Considerations

Q. How should researchers design experiments to assess the photodegradation kinetics of this compound in simulated atmospheric conditions?

- Answer : Use solar simulators with controlled UV intensity (e.g., 300–400 nm) and monitor degradation via time-series sampling. Pair with deuterated analogs (e.g., 2-nitrofluorene-D9) to distinguish photolysis from matrix effects. Data analysis should employ pseudo-first-order kinetics models, reporting half-lives and quantum yields .

Q. What are the best practices for integrating this compound data into large-scale environmental risk assessments, particularly when comparing urban vs. marine PAH profiles?

- Answer : Normalize concentrations to total organic carbon (TOC) or particulate matter mass. Use multivariate statistics (e.g., PCA) to identify source-specific markers. For cross-study comparisons, harmonize units (e.g., ng/g TOC vs. ng/m³) and report detection limits to avoid bias in meta-analyses .

Data Reporting and Literature Review Guidelines

Q. How should researchers address gaps in publicly available toxicity data for this compound while ensuring compliance with academic publishing standards?

- Answer : Explicitly state data limitations in the Methods section (e.g., "toxicity data inferred from structural analogs"). Cite foundational studies on nitro-PAH toxicology and prioritize peer-reviewed sources over vendor catalogs. Use repositories like EPA’s CompTox Chemicals Dashboard for supplementary data .

Q. What criteria should guide the selection of this compound suppliers for trace-level analysis, given variability in deuterium purity (e.g., 98% vs. >99%)?

- Answer : Require certificates of analysis (CoA) specifying isotopic enrichment (≥98% D) and impurity profiles (e.g., non-deuterated contaminants <0.1%). Cross-check with independent validation via NMR or high-resolution MS. Avoid suppliers lacking batch-specific documentation .

Tables for Key Methodological Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Recovery Rate (GC-MS/MS) | 84 ± 15% | |

| Column for GC Separation | DB-5MS, 30m × 0.25µm | |

| Stable Storage Temperature | −80°C (long-term) | |

| Detection Limit (PM2.5) | 0.1 ng/m³ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten